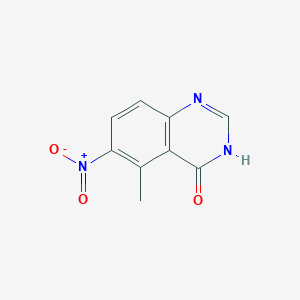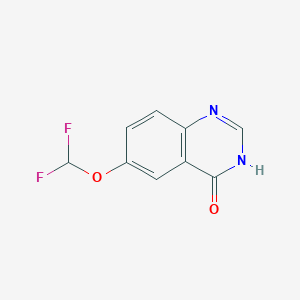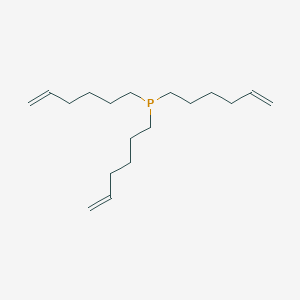
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions, ensuring that the desired transformations occur selectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of the Amino Group: The amino group of the pyrrolidine ring is first protected using the benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Formation of the Pyrrolidine Ring: The protected amino acid is then cyclized to form the pyrrolidine ring, often using a cyclization reagent such as triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions. For example, the Cbz group can be removed using hydrogenation with palladium on carbon, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other substituents on the pyrrolidine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the functional groups.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) for Cbz group removal.
Acidic Conditions: Trifluoroacetic acid (TFA) for Boc group removal.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine and carboxylic acid, while substitution reactions yield derivatives with new functional groups.
科学的研究の応用
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, as the protecting groups can be selectively removed to reveal reactive functional groups.
Medicine: It serves as a building block in the synthesis of peptide-based drugs, where the protecting groups help in the stepwise assembly of the peptide chain.
作用機序
The mechanism of action of 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino and carboxyl functional groups, respectively, during chemical reactions. This ensures that these groups do not participate in unwanted side reactions, allowing for selective transformations. The protecting groups can be removed under specific conditions to reveal the reactive functional groups, enabling further chemical modifications .
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the tert-butoxycarbonyl group.
N-tert-Butoxycarbonyl-L-proline: Similar in structure but lacks the benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-lysine: Contains the benzyloxycarbonyl group but has a different amino acid backbone.
Uniqueness
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for greater versatility in synthetic applications, as both the amino and carboxyl groups can be selectively protected and deprotected under different conditions .
特性
分子式 |
C18H24N2O6 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |
InChIキー |
KFRRDHBQRJQRRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl}aniline](/img/structure/B12513875.png)
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B12513878.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
![4,4,5,5-Tetramethyl-2-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-yl-1,3,2-dioxaborolane](/img/structure/B12513902.png)

![N-[(3-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12513912.png)
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)


